molecular formula C31H29N3O6S2 B11975112 2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide

2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11975112
M. Wt: 603.7 g/mol
InChI Key: IWDZFXHWFIDKTJ-DQSJHHFOSA-N
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Description

2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidinone, indole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine, thiazolidinone derivatives, and indole derivatives. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and indole moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents, acids, or bases depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group.

    Thiazolidinone Derivatives: Similar core structure with potential biological activities.

    Indole Derivatives: Commonly found in many biologically active compounds.

Uniqueness

The uniqueness of 2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide lies in its complex structure, which combines multiple functional groups, allowing for a wide range of chemical reactions and potential applications. This makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C31H29N3O6S2

Molecular Weight

603.7 g/mol

IUPAC Name

2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C31H29N3O6S2/c1-4-40-21-12-10-20(11-13-21)32-26(35)18-34-23-8-6-5-7-22(23)27(29(34)36)28-30(37)33(31(41)42-28)16-15-19-9-14-24(38-2)25(17-19)39-3/h5-14,17H,4,15-16,18H2,1-3H3,(H,32,35)/b28-27-

InChI Key

IWDZFXHWFIDKTJ-DQSJHHFOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)/C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)C2=O

Origin of Product

United States

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